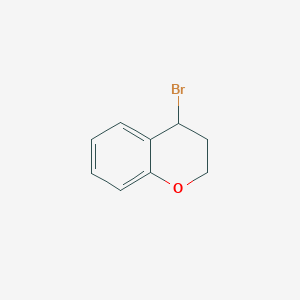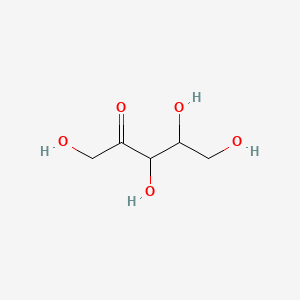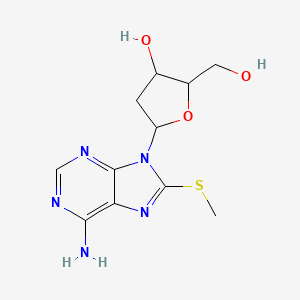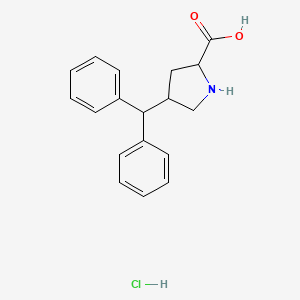![molecular formula C31H18BrN B15094613 2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]](/img/structure/B15094613.png)
2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] is a complex organic compound characterized by a spiro-configured polycyclic framework. This compound is notable for its unique structural features, which include a bromine atom and a spiro linkage between fluorene and indoloacridine units.
Vorbereitungsmethoden
The synthesis of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] typically involves a multi-step reaction sequence. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable precursor with a bromine source.
Tandem Nucleophilic Addition/Acid-Catalyzed Annulation: This step involves the formation of the spiro linkage and the polycyclic framework through a tandem nucleophilic addition and acid-catalyzed annulation reaction.
Analyse Chemischer Reaktionen
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are not extensively documented.
Annulation Reactions: The spiro linkage and polycyclic framework can be further modified through annulation reactions.
Common reagents used in these reactions include n-butyllithium, acetic acid, and hydrogen chloride, among others . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] has several scientific research applications, including:
Organic Electronics: The compound is used in the development of high-efficiency and stable deep-blue OLEDs due to its excellent photoelectric properties and high color purity.
Material Science: It is studied for its potential use in constructing high color purity multi-resonance emitters, which are crucial for advanced display technologies.
Chemical Research: The compound’s unique structural features make it a subject of interest in synthetic organic chemistry for developing new reaction pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] in OLEDs involves its role as an emitter material. The compound’s spiro-configured polycyclic framework enables it to exhibit high color purity and stability by suppressing molecular interactions and lowering the excited-state energy. This results in bright, ultrapure deep-blue emissions with high external quantum efficiencies .
Vergleich Mit ähnlichen Verbindungen
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] can be compared with other spiro-configured polycyclic compounds, such as:
Spiro[fluorene-9,8’-indolo[3,2,1-de]acridine] derivatives: These compounds share a similar structural framework but may have different substituents, such as benzofuran or benzothiophene units.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound features a quinolino unit instead of an indolo unit, resulting in different electronic properties.
The uniqueness of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] lies in its specific combination of a bromine atom and the spiro linkage, which imparts distinct photoelectric properties and stability .
Eigenschaften
Molekularformel |
C31H18BrN |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
2'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene] |
InChI |
InChI=1S/C31H18BrN/c32-19-16-17-21-20-8-1-3-11-24(20)31(27(21)18-19)25-12-4-6-15-29(25)33-28-14-5-2-9-22(28)23-10-7-13-26(31)30(23)33/h1-18H |
InChI-Schlüssel |
ZLXAZKSUEPTRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B15094543.png)




![Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15094574.png)

![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine](/img/structure/B15094585.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine](/img/structure/B15094602.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15094612.png)
![[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15094620.png)
